5-bromo-N-ethylpyrazin-2-amine
Description
Significance of Pyrazine (B50134) Core in Heterocyclic Chemistry
Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a key component in a wide array of both natural and synthetic compounds. ontosight.aitandfonline.com The pyrazine ring is less basic than other diazines like pyridine (B92270) and pyrimidine. semanticscholar.org Its unique electronic properties, including a low-lying unoccupied π-molecular orbital, enable it to act as a bridging ligand in coordination chemistry. openmedicinalchemistryjournal.com The structural and functional diversity of nitrogen-containing heterocycles like pyrazine makes them pivotal in the design of new drugs and materials. openmedicinalchemistryjournal.com Pyrazine derivatives have garnered significant attention from chemists due to their wide range of applications and biological activities. semanticscholar.orgresearchgate.net
Contextual Role of Halogen and Amino Substituents in Pyrazine Derivatives
The presence and positioning of halogen and amino substituents on the pyrazine ring profoundly influence the molecule's chemical reactivity and physical properties. rsc.org Halogen atoms, being electronegative, can alter the electron distribution within the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack. ontosight.ai For instance, the halogenation of 2-aminopyrazine (B29847) can be controlled to produce either mono- or di-halogenated products, which are excellent starting materials for further synthesis. thieme.deresearchgate.net
Amino groups, on the other hand, are basic and can participate in hydrogen bonding. ontosight.ai The interplay between the electron-withdrawing nature of the halogen and the electron-donating potential of the amino group creates a unique chemical environment that can be exploited in various synthetic strategies. Studies have shown that the nature of the halogen substituent (chloro, bromo, or iodo) can impact the efficiency of certain reactions and the properties of the resulting compounds, such as their performance as corrosion inhibitors. researchgate.netscispace.com In some cases, the presence of a halogen is crucial for specific reaction mechanisms to proceed. acs.org
Overview of Research Directions for Aminopyrazines
The versatility of aminopyrazines has led to their investigation across several key areas of chemical research.
A significant area of research focuses on developing efficient and scalable methods for the synthesis of aminopyrazine derivatives. This includes the direct halogenation of the pyrazine ring and the N-alkylation of the amino group. thieme.dethieme-connect.com Researchers have explored various reaction conditions, including the use of different solvents and microwave assistance, to optimize the yields of desired products like 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine. thieme.deresearchgate.net Reductive amination has been identified as a robust method for the synthesis of N,N'-dialkylated aminopyrazines. thieme-connect.com Furthermore, solid-phase synthesis techniques have been developed to create libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, starting from o-bromo-2-aminopyrazines. nih.gov
Understanding the mechanisms of reactions involving aminopyrazines is crucial for controlling reaction outcomes and designing new synthetic pathways. For example, the substitution of halogen atoms on the pyrazine ring can proceed through different mechanisms, such as the SN(ANRORC) mechanism, which involves the addition of a nucleophile, ring-opening, and subsequent ring-closure. wur.nl Mechanistic studies also investigate the role of different substituents in directing the course of a reaction. For instance, in the visible-light-driven pyrazinylation of glycine (B1666218) derivatives, the type of halogen on the pyrazine precursor was found to significantly affect the reaction yield. acs.org
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies of aminopyrazines. clockss.org These computational tools allow for the investigation of molecular structures, electronic properties, and reaction mechanisms at the atomic level. researchgate.netscispace.com For example, DFT calculations have been employed to understand the inhibition mechanism of monohalogenated aminopyrazines as corrosion inhibitors for steel. researchgate.netscispace.com Computational studies have also been used to analyze the non-covalent interactions, such as N–H···π interactions, that stabilize the crystal structures of coordination polymers based on aminopyrazine ligands. mdpi.com
Aminopyrazines are highly valued as versatile building blocks in organic synthesis. chemicalbook.comcaymanchem.comlookchem.combiomol.comglpbio.com Their ability to undergo various chemical transformations makes them ideal starting materials for the construction of more complex heterocyclic compounds. chemicalbook.com Halogenated aminopyrazines, in particular, serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. thieme.denordmann.global For example, 2-aminopyrazine is a crucial intermediate in the synthesis of the antiviral drug favipiravir. chemicalbook.comlookchem.com The strategic use of aminopyrazines allows for the creation of diverse molecular libraries for drug discovery and materials science applications. nih.gov
Chemical Compound Data
Below are tables detailing the properties of 5-bromo-N-ethylpyrazin-2-amine and other mentioned compounds.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1001050-18-5 | fluorochem.co.ukbldpharm.com |
| Molecular Formula | C6H8BrN3 | fluorochem.co.ukbldpharm.com |
| Molecular Weight | 202.05 g/mol | fluorochem.co.uk |
| IUPAC Name | This compound | fluorochem.co.uk |
| Canonical SMILES | CCNc1cnc(Br)cn1 | fluorochem.co.uk |
| InChI | InChI=1S/C6H8BrN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) | fluorochem.co.uk |
| InChI Key | BTOIVOKUYWVHBG-UHFFFAOYSA-N | fluorochem.co.uk |
| Purity | 98% | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-ethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOIVOKUYWVHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699493 | |
| Record name | 5-Bromo-N-ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001050-18-5 | |
| Record name | 5-Bromo-N-ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo N Ethylpyrazin 2 Amine and Its Analogs
Direct Bromination Approaches to Pyrazin-2-amines
Direct bromination of the pyrazine (B50134) ring is a key step in the synthesis of 5-bromo-N-ethylpyrazin-2-amine and related compounds. The electron-deficient nature of the pyrazine ring presents a challenge for electrophilic aromatic substitution, necessitating carefully chosen brominating agents and reaction conditions. smolecule.com
Electrophilic Aromatic Halogenation Strategies
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of pyrazine and its derivatives. smolecule.com It offers a safer and more manageable alternative to molecular bromine. wikipedia.orgsci-hub.se The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the substituents already present on the pyrazine ring. smolecule.com For instance, the bromination of pyrazine-2-carboxylic acid derivatives using NBS in dimethylformamide (DMF) at temperatures between 60–80°C has been reported. In some cases, Lewis acids can be used to catalyze the bromination, potentially improving yields.
The reactivity of NBS can be enhanced through the use of catalytic activators. nsf.gov Lewis basic additives, for example, can interact with NBS through halogen bonding, increasing the electrophilic character of the bromine atom and facilitating its transfer to the aromatic ring. nsf.govresearchgate.net
| Reagent | Substrate Type | Solvent | Conditions | Yield Range (%) | Regioselectivity |
| N-Bromosuccinimide (NBS) | Pyrazinone rings | Dimethylformamide (DMF) | Room temperature to 80°C | 60-85 | Carbon-3 for pyrazines |
| N-Bromosuccinimide (NBS) | Pyrazine-2-carboxylic acid derivatives | Dimethylformamide (DMF) | 60–80°C | - | 5-position targeted |
| N-Bromosuccinimide (NBS) | 2-Aminopyrazine (B29847) | Dimethyl sulfoxide (B87167) (DMSO) and water | 15°C | - | 3- and 5-positions |
Data compiled from multiple sources. smolecule.com
Molecular bromine (Br₂) is a powerful brominating agent that can be used for the direct halogenation of pyrazines. sci-hub.se The reaction conditions, particularly the acidity or basicity of the medium, play a crucial role in the outcome of the reaction. In acidic media, such as acetic acid, the electrophilicity of bromine is enhanced, facilitating the attack on the electron-deficient pyrazine ring. smolecule.commasterorganicchemistry.com For example, the synthesis of 5-bromo-3-ethylpyrazin-2-amine (B13876051) can be achieved by reacting N-ethylpyrazin-2-amine with bromine in a solvent like acetic acid. smolecule.com
The use of molecular bromine often requires careful control of the reaction to avoid over-bromination and the formation of byproducts. sci-hub.se
Regioselectivity and Yield Optimization in Bromination Reactions
The position of bromination on the pyrazine ring is directed by the electronic effects of the substituents already present. The amino group in pyrazin-2-amines is an activating group and directs electrophilic substitution to specific positions. For 2-aminopyrazine, bromination with NBS can occur at the 3- and 5-positions.
Optimizing the yield and regioselectivity of bromination reactions involves several factors:
Solvent Choice : The polarity of the solvent can influence the reaction rate and selectivity.
Stoichiometry : Careful control of the amount of the brominating agent is essential to prevent the formation of di-brominated or poly-brominated products.
Temperature : The reaction temperature can affect both the rate of reaction and the selectivity. nih.gov
Catalysts : The use of catalysts, such as Lewis acids, can enhance the reactivity of the brominating agent and influence the regioselectivity. nsf.gov
Recent research has explored methods to achieve high regioselectivity. For instance, the use of specific catalytic systems, such as tetrabutylammonium (B224687) tribromide (TBATB), has been shown to provide highly selective C3-bromination of certain heterocyclic systems. nih.gov
Mechanistic Investigations of Bromination Pathways
The bromination of pyrazines generally proceeds through an electrophilic aromatic substitution mechanism. smolecule.com The bromine atom, acting as an electrophile, attacks the electron-rich positions of the pyrazine ring. smolecule.com
In NBS-mediated brominations, the reaction can be initiated by a radical initiator or by acid catalysis. wikipedia.org In the acid-catalyzed pathway, the carbonyl group of NBS is protonated, which increases the electrophilicity of the bromine atom. masterorganicchemistry.com The enol form of a pyrazinone, for example, can then act as a nucleophile and attack the electrophilic bromine. smolecule.commasterorganicchemistry.com
Recent studies have also highlighted the role of halogen bonding in activating NBS for electrophilic bromination. nsf.govresearchgate.net Computational studies suggest that Lewis basic additives can interact with NBS, elongating the N-Br bond and increasing the positive charge on the bromine atom, thereby making it a more potent electrophile. nsf.gov
Formation of the N-Ethylamino Moiety
The introduction of the N-ethylamino group to the pyrazine ring is another critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
In this reaction, a halogenated pyrazine, such as 5-chloro-N-ethylpyrazin-2-amine, serves as the substrate. smolecule.com The chloro group at the 5-position can be displaced by a nucleophile. smolecule.com The synthesis of 2-amino-3-(ethylamino)pyrazine, for example, involves the reaction of a brominated pyrazine with ethylamine (B1201723) in a solvent like isopropyl alcohol at elevated temperatures. The reaction is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the ethylamine and generate a more potent nucleophile. An excess of ethylamine is typically used to ensure the complete substitution of the halogen.
Alternatively, the N-ethylamino group can be introduced by reacting a pyrazine derivative with an acyl chloride followed by reaction with ethylamine. smolecule.com
| Starting Material | Reagent | Solvent | Conditions | Product |
| 3-Bromo-2-aminopyrazine | Ethylamine, K₂CO₃ | Isopropyl alcohol (IPA) | 110°C, 24 hours | 2-Amino-3-(ethylamino)pyrazine |
| 5-Chloropyrazine | Ethylamine (excess) | Suitable solvent | Heating | 5-Chloro-N-ethylpyrazin-2-amine |
Data compiled from multiple sources. smolecule.com
Reductive Amination of Carbonyl Precursors
Reductive amination serves as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a route to primary, secondary, and tertiary amines from carbonyl compounds. harvard.eduineosopen.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction can proceed in a single step, where the carbonyl compound, amine, and reducing agent are mixed together, or in a stepwise fashion involving the initial formation and isolation of an imine or iminium ion intermediate, which is then reduced. ineosopen.org
A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Ruthenium-based catalysts, such as RuCl2(PPh3)3, have also proven effective for the reductive amination of carbonyl compounds with ammonia (B1221849) and molecular hydrogen, providing a pathway to a diverse range of primary amines under industrially viable conditions. nih.govresearchgate.net
The general mechanism involves the initial condensation of the carbonyl compound with an amine to form an imine, which is subsequently hydrogenated to yield the amine product. nih.gov This method is advantageous as it can often avoid the overalkylation issues sometimes encountered with direct alkylation of amines. harvard.edu
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Effective at controlled pH (6-7) to selectively reduce iminium ions. harvard.edu |
| Sodium Triacetoxyborohydride (Na(OAc)3BH) | A highly selective and general reducing agent for a wide range of substrates. harvard.edu |
| Catalytic Hydrogenation (e.g., H2/RuCl2(PPh3)3) | A sustainable method for producing primary amines. nih.govresearchgate.net |
Nucleophilic Substitution Reactions with Alkyl Halides (SN2)
The introduction of an ethyl group onto an aminopyrazine can be achieved through nucleophilic substitution reactions with ethyl halides, typically following an SN2 mechanism. smolecule.com In this reaction, the lone pair of electrons on the nitrogen atom of the aminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. chemguide.co.uk
The reaction between a primary halogenoalkane and ammonia or a primary amine is often carried out by heating the mixture in a sealed tube with a concentrated solution of the amine in ethanol (B145695). chemguide.co.uksavemyexams.com The initial product is an ammonium (B1175870) salt, which then reacts with excess amine in a reversible step to yield the free secondary amine. chemguide.co.ukchemguide.co.uk
A significant challenge in this method is the potential for multiple substitutions, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. chemguide.co.uk To favor the formation of the desired secondary amine, a large excess of the primary amine is often used. chemguide.co.uk
Alternative Amination Strategies
Gabriel Synthesis
The Gabriel synthesis offers a classic and effective method for preparing primary amines from primary alkyl halides, avoiding the overalkylation problems associated with direct alkylation. wikipedia.orglibretexts.org The traditional method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically through hydrazinolysis using hydrazine, to release the primary amine. wikipedia.orgnrochemistry.com
While effective for primary amines, the Gabriel synthesis is generally not suitable for secondary alkyl halides. wikipedia.org The conditions for the final hydrolysis step can also be harsh. wikipedia.org To address these limitations, various alternative reagents to phthalimide have been developed. wikipedia.org
Hofmann Rearrangement
The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. slideshare.netchemistwizards.com The reaction is typically carried out using a strong base, such as sodium hydroxide, and bromine. chemistwizards.compearson.com The process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. scribd.com This method is particularly useful for synthesizing primary and aryl amines and can be a valuable tool for shortening a carbon chain. scribd.com The stereochemistry of the migrating group is retained if it is chiral. slideshare.net
Chemoselective Introduction of the N-Ethyl Group
Achieving chemoselective N-alkylation to introduce a single ethyl group onto a primary aminopyrazine can be challenging due to the potential for overalkylation. organic-chemistry.org Several strategies have been developed to enhance the selectivity of this transformation.
One approach involves the use of specific bases, such as cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines with alkyl halides. organic-chemistry.org This method is highly chemoselective, favoring the formation of secondary amines over dialkylation products. organic-chemistry.org Another strategy employs catalytic amounts of alkyl halides in the reaction of poor nucleophilic amines with alcohols, providing a practical route to mono- or di-alkylated amines with high selectivity. researchgate.net
Reductive alkylation with aldehydes in the presence of specific catalysts, such as phenylsilane (B129415) and a tin catalyst, has also been explored for the N-alkylation of aminopyrazines. researchgate.net
Cross-Coupling Strategies for Halogenated Pyrazines
Precursor Synthesis via Halogenation
The synthesis of the key precursor, 5-bromopyrazin-2-amine, is a crucial first step. nordmann.global This intermediate is valuable for the preparation of various pyrazine-based compounds. nordmann.global The bromination of 2-aminopyrazine is a common method for its synthesis. For instance, reacting 2-aminopyrazine with a brominating agent like phenyltrimethylammonium (B184261) tribromide in a solvent such as methylene (B1212753) chloride or chloroform (B151607) can yield the desired 5-bromo-2-aminopyrazine. google.com
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazines. nih.govworktribe.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyrazine derivatives. researchgate.net
The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is particularly noteworthy. Halogenated pyrazines bearing a primary amine group, such as 5-bromopyrazin-2-amine, have been shown to be suitable substrates for Suzuki reactions with arylboronic acids and pyridylboronic acids under standard conditions, often without the need for protecting the amine group. nih.govworktribe.comchemdad.com This allows for the direct synthesis of highly substituted bipyridines and pyrazinopyridines. nih.govworktribe.com
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comyonedalabs.com For analogs of this compound, such as other bromo-substituted pyrazines or pyridines, this method is extensively used to introduce aryl or heteroaryl substituents at the position of the bromine atom. mdpi.comresearchgate.net
The general reactivity order for the halide is I > Br > Cl. yonedalabs.com The reaction is valued for its tolerance of a wide variety of functional groups, relatively mild conditions, and the commercial availability of many boronic acids. mdpi.com For example, the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, an analog, with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) has been coupled with arylboronic acids using the same catalyst and potassium phosphate (B84403) as the base. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates. mdpi.commdpi.com It has been noted that boronic acids with electron-donating groups often provide good yields in these couplings. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyrazine/Pyridine (B92270) Analogs
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 72% | mdpi.com |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65% | mdpi.com |
| 5-bromo-2-methylpyridin-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgrug.nl This reaction has become a fundamental tool in organic chemistry, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, this reaction could be theoretically applied to couple a different amine at the 5-position, displacing the bromide.
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com The development of this reaction has seen several "generations" of catalyst systems, each expanding the scope to include a wider variety of aryl halides and amines under increasingly mild conditions. wikipedia.org This transformation is applicable to primary and secondary amines, anilines, and even ammonia equivalents. wikipedia.orgrug.nl
Table 2: Key Features of Buchwald-Hartwig Amination
| Feature | Description |
|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling for C-N bond formation. wikipedia.org |
| Substrates | Aryl/heteroaryl halides (I, Br, Cl) or pseudohalides (OTf, OMs). libretexts.orgwuxiapptec.com |
| Reagents | Primary or secondary amines. wikipedia.org |
| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand. rug.nl |
| Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or weaker carbonate/phosphate bases. wuxiapptec.com |
This table summarizes general information about the Buchwald-Hartwig amination from cited sources.
Catalyst Systems and Ligand Effects in Cross-Coupling
The success of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the catalyst system, which consists of a palladium precursor and, crucially, a supporting ligand. nih.gov While early cross-coupling reactions used simple triarylphosphine ligands, seminal work by groups like Buchwald's demonstrated that sterically bulky, electron-rich dialkylbiarylphosphine ligands dramatically increase catalytic activity, scope, and efficiency. nih.gov
These advanced ligands facilitate the key steps in the catalytic cycle—oxidative addition and reductive elimination—and help prevent catalyst deactivation. For Buchwald-Hartwig amination, ligands like JohnPhos, DavePhos, XPhos, and RuPhos are widely used. rsc.org Some ligands are better suited for specific amine classes; for instance, RuPhos is highly efficient for arylating secondary amines, while BrettPhos works well for the monoarylation of primary amines. nih.gov In some cases, a catalyst system employing two different biarylphosphine ligands has been shown to exhibit the highest reactivity and substrate scope, combining the best properties of catalysts based on either ligand alone. nih.gov For Suzuki couplings, N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, though phosphines remain more common for this specific reaction. nih.gov
Reaction Condition Optimization (Solvent, Temperature, Base)
Optimizing reaction conditions is critical to maximize yield and minimize side reactions in cross-coupling chemistry. The choice of solvent, temperature, and base must be carefully considered for each specific substrate pairing.
Solvent: A variety of organic solvents are used, including ethers like 1,4-dioxane and tetrahydrofuran (B95107) (THF), and polar aprotic solvents such as dimethylformamide (DMF) or toluene. yonedalabs.comwuxiapptec.com For Suzuki reactions, the addition of water is common and often necessary to facilitate the transmetalation step. yonedalabs.comresearchgate.net
Temperature: Reaction temperatures typically range from room temperature to around 100-110 °C. wuxiapptec.com The use of more active catalyst systems with bulky biarylphosphine ligands can often enable reactions at lower temperatures, sometimes even at room temperature, which is beneficial for substrates with thermally sensitive functional groups. wuxiapptec.comnih.gov Microwave irradiation has also been employed to accelerate reactions, reducing reaction times from hours to minutes. beilstein-journals.org
Base: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the organoboron species. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.comnih.gov For Buchwald-Hartwig aminations, strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are frequently used. wuxiapptec.com However, for substrates sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or catalyst loadings. libretexts.orgwuxiapptec.com
Table 3: Common Parameters for Optimization in Cross-Coupling Reactions
| Parameter | Common Choices & Considerations |
|---|---|
| Base | Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. mdpi.comnih.govBuchwald-Hartwig: NaOtBu, LiHMDS (strong); K₃PO₄, Cs₂CO₃ (weaker, for sensitive substrates). wuxiapptec.com |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF. yonedalabs.comwuxiapptec.com Water is often added in Suzuki reactions. researchgate.net |
| Temperature | Typically 80-110 °C, but can be lowered to room temperature with highly active catalysts. wuxiapptec.com |
This table provides a general guide to condition optimization based on cited literature.
Reactivity and Reaction Mechanisms of 5 Bromo N Ethylpyrazin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring
The pyrazine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing bromine atom. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pubmasterorganicchemistry.com
Displacement of the Bromine Atom by Various Nucleophiles
The bromine atom at the 5-position of 5-bromo-N-ethylpyrazin-2-amine is a good leaving group and can be displaced by a variety of nucleophiles. These reactions are fundamental in diversifying the pyrazine core for various applications. Common nucleophiles that can displace the bromine atom include:
Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted pyrazin-2-amine derivatives.
Alcohols: In the presence of a base, alcohols can act as nucleophiles to form alkoxy-substituted pyrazines.
Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the bromine to yield thioether derivatives.
The reaction conditions for these substitutions typically involve heating the pyrazine derivative with the nucleophile, often in the presence of a base and a suitable solvent. smolecule.com
Influence of the N-Ethylamino Group on Reactivity and Regioselectivity
In the case of unsymmetrically substituted pyrazines, the position of nucleophilic attack is directed by the electronic nature of the substituents. For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-donating group at the 2-position directs nucleophilic attack preferentially to the 3-position. researchgate.net Conversely, an electron-withdrawing group at the 2-position directs the attack to the 5-position. researchgate.net
Evidence for Addition-Elimination vs. Ring-Opening-Ring-Closure (ANRORC) Mechanisms
While the addition-elimination (SNAr) mechanism is common for nucleophilic substitutions on pyrazines, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism can also be in operation, particularly with strong nucleophiles like metal amides. thieme-connect.dewikipedia.org
The ANRORC mechanism involves the initial addition of the nucleophile, followed by the opening of the pyrazine ring to form an open-chain intermediate. This intermediate then undergoes ring closure to form the final product, which may be an isomer of the product expected from a direct SNAr reaction. wikipedia.orgresearchcommons.org Evidence for the ANRORC mechanism often comes from isotopic labeling studies. For instance, if a reaction is carried out with a ¹⁵N-labeled nucleophile and the label is incorporated into the heterocyclic ring of the product, it strongly suggests an ANRORC pathway. wikipedia.orgresearchgate.net
In the context of this compound, while direct evidence for an ANRORC mechanism in its reactions is not extensively documented in the provided search results, the possibility of this pathway, especially with highly reactive nucleophiles, should be considered. The Zincke reaction is a notable example of a named reaction that proceeds via an ANRORC mechanism. wikipedia.org
Kinetic and Thermodynamic Aspects of SNAr Reactions
The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, thereby increasing the reaction rate. pressbooks.pub
Thermodynamically, SNAr reactions are generally favorable when the leaving group is a weaker base than the incoming nucleophile. Bromide is a good leaving group, making the displacement reaction thermodynamically favorable with a wide range of nucleophiles.
Reactions at the Amine Functionality
The N-ethylamino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and susceptible to reactions with electrophiles.
Alkylation Reactions
The nitrogen of the N-ethylamino group can be alkylated using alkyl halides. wikipedia.org This reaction, a form of N-alkylation, proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org
However, the direct alkylation of primary and secondary amines can be complicated by the fact that the product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com For instance, the reaction of a primary amine with an alkyl halide can produce a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative methods like reductive amination. smolecule.com In an industrial setting, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org
The following table summarizes the potential products from the alkylation of the amine functionality in this compound with an alkyl halide (R-X):
| Starting Material | Alkylating Agent | Potential Products | Reaction Type |
| This compound | R-X | 5-bromo-N-ethyl-N-alkylpyrazin-2-amine (Tertiary Amine) | N-Alkylation |
| This compound | R-X | [5-bromo-2-(diethylamino)pyrazin]-N-alkyl-N-ethylammonium halide (Quaternary Ammonium Salt) | N-Alkylation (Over-alkylation) |
Acylation and Amidation Reactions
The presence of a primary amino group and a secondary ethylamino group in this compound makes it susceptible to acylation and amidation reactions. These reactions involve the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. researchgate.net The nucleophilicity of the nitrogen atom in the amino group facilitates the formation of a stable carbon-nitrogen bond. smolecule.com
The general mechanism for N-acylation involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride ion from an acyl chloride), resulting in the formation of the amide. researchgate.net For this compound, acylation is expected to occur at the more nucleophilic amino or ethylamino group. The specific site of acylation can be influenced by steric hindrance and the electronic properties of the pyrazine ring.
Recent research has highlighted various methods for amide synthesis, including direct amidation between carboxylic acids and amines catalyzed by boronic acids under mild conditions. organic-chemistry.org Such methods could potentially be applied to the acylation of this compound, offering an alternative to traditional methods using harsher reagents.
Table 1: General Conditions for Amine Acylation
| Acylating Agent | Catalyst/Base | Typical Solvent | Temperature |
|---|---|---|---|
| Acyl Chloride | Pyridine (B92270), Triethylamine | Dichloromethane, THF | 0 °C to Room Temp |
| Carboxylic Anhydride | DMAP (catalytic) | Dichloromethane, Acetonitrile | Room Temp to Reflux |
| Carboxylic Acid | Boronic Acid, HBTU | Various organic solvents | Ambient to Elevated |
This table represents generalized conditions for acylation reactions of amines and may be applicable to this compound. smolecule.comorganic-chemistry.org
Oxidation Reactions (e.g., N-oxidation to N-oxides)
The pyrazine ring of this compound contains two nitrogen atoms that can be oxidized to form N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). smolecule.combme.hu The oxidation of nitrogen-containing heterocyclic compounds like pyrazines can yield versatile building blocks for further synthetic transformations. researchgate.net
The reaction involves the electrophilic attack of the oxidizing agent on one of the lone pairs of electrons on the pyrazine nitrogen atoms. The presence of substituents on the pyrazine ring influences the regioselectivity of the N-oxidation. The ethylamino group, being an electron-donating group, is expected to activate the pyrazine ring towards oxidation, while the bromo group, an electron-withdrawing group, will have a deactivating effect. The position of N-oxidation will depend on the interplay of these electronic effects and steric hindrance.
Kinetic investigations into the N-oxidation of substituted pyrazines have provided insights into the reaction mechanism. A study on the oxidation of pyrazine and several 2-substituted pyrazines using bromamine-B (BAB) in a perchloric acid medium at 303 K revealed that the reactions exhibit first-order kinetics with respect to both the oxidant [BAB] and the pyrazine substrate. researchgate.netresearchgate.net The reaction also showed a fractional-order dependence on the concentration of H⁺ ions. researchgate.net
Key findings from these kinetic studies include:
The reaction rate is not significantly affected by the ionic strength of the medium or the addition of reaction byproducts like benzenesulfonamide. researchgate.net
A positive dielectric effect was observed, meaning the reaction rate increases with an increase in the dielectric constant of the solvent. researchgate.net
Activation parameters, such as activation energy and entropy of activation, have been calculated from Arrhenius plots, providing further details on the transition state of the reaction. researchgate.net
These studies propose a mechanism where the protonated form of the oxidant is the reactive species that interacts with the pyrazine substrate in the rate-determining step. researchgate.net
Table 2: Kinetic Parameters for N-Oxidation of Substituted Pyrazines
| Parameter | Observation | Implication |
|---|---|---|
| Order in [Oxidant] | First-order | Rate is directly proportional to oxidant concentration. researchgate.net |
| Order in [Pyrazine] | First-order | Rate is directly proportional to substrate concentration. researchgate.net |
| Order in [H⁺] | Fractional-order | The protonated form of the oxidant is involved in the reaction mechanism. researchgate.net |
| Effect of Ionic Strength | Negligible | Indicates the involvement of a neutral molecule in the rate-determining step. researchgate.net |
Data derived from kinetic studies on pyrazine derivatives. researchgate.netresearchgate.net
The rate of N-oxidation of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. Electron-donating groups (EDGs) enhance the rate of oxidation, while electron-withdrawing groups (EWGs) decrease it. This is because EDGs increase the electron density on the pyrazine nitrogen atoms, making them more susceptible to electrophilic attack by the oxidizing agent.
A kinetic study on the oxidation of various 2-substituted pyrazines established the following order of reaction rates: 2-aminopyrazine (B29847) > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine (B48319) > pyrazine. researchgate.net This trend directly correlates with the electron-donating ability of the substituents. The amino group is a strong activating group, leading to the fastest reaction rate, whereas alkyl groups like ethyl and methyl are weaker activators. The rates were found to correlate with the Hammett σ relationship, yielding a negative reaction constant (ρ = -0.8), which confirms that electron-donating centers enhance the reaction rate. researchgate.net
Metal-Mediated Transformations
The bromine atom at the 5-position of this compound serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Heck Coupling: Reaction with alkenes to introduce a vinyl group.
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.
Stille Coupling: Reaction with organostannanes to form a new C-C bond.
The efficiency and outcome of these reactions often depend on the choice of the palladium catalyst, ligands, base, and solvent. For instance, N-(hetero)aryl-substituted amines can be synthesized from bromo-substituted heterocycles and aromatic amines using a Pd(dba)₂/BINAP catalytic system. researchgate.net The pyrazole (B372694) moiety, a related N-heterocycle, is also known to participate in palladium-catalyzed C-H functionalization. nih.gov
Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods, often with advantages such as lower cost and milder reaction conditions. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a prominent example used for the formation of aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org
This reaction typically involves the coupling of an aryl boronic acid with an N-H or O-H containing compound, catalyzed by a copper complex, to form secondary aryl amines or aryl ethers, respectively. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com
In the context of this compound, the N-ethylamino group can act as the N-H nucleophile in a Chan-Lam coupling with various aryl boronic acids to generate N-aryl derivatives. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate. organic-chemistry.orgasianpubs.org The mechanism is thought to proceed through a copper(III)-aryl-amide intermediate which then undergoes reductive elimination to yield the coupled product. wikipedia.org This methodology has been successfully applied to a variety of N-H containing nucleophiles, including amines, amides, and various aromatic heterocycles. asianpubs.orgnih.gov
Table 3: Comparison of Palladium and Copper-Catalyzed Coupling Reactions
| Feature | Palladium-Catalyzed (e.g., Suzuki, Buchwald-Hartwig) | Copper-Catalyzed (e.g., Chan-Lam) |
|---|---|---|
| Typical Substrates | Aryl/vinyl halides/triflates + Boronic acids, amines, etc. | Aryl boronic acids + Amines, alcohols, etc. wikipedia.org |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper salts (e.g., Cu(OAc)₂) organic-chemistry.org |
| Reaction Conditions | Often requires inert atmosphere, anhydrous solvents | Often tolerant of air and moisture, can run at room temperature. alfa-chemistry.com |
| Bond Formed at Substrate | At the C-Br position | At the N-H position of the amino group |
Coordination Chemistry with Transition Metals
The coordination chemistry of pyrazin-2-amines is a rich field, driven by the versatile coordinating abilities of the pyrazine ring and the potential for secondary interactions involving the amino group. These ligands can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of discrete molecular complexes or extended coordination polymers. The electronic properties and steric bulk of substituents on the pyrazin-2-amine framework play a crucial role in determining the resulting coordination geometry and the supramolecular architecture.
Pyrazin-2-amines are effective ligands in the construction of coordination polymers due to their ability to bridge metal centers. The pyrazine ring offers two nitrogen atoms (N1 and N4) that can coordinate to one or two metal centers. The mode of coordination is significantly influenced by the substitution pattern on the pyrazine ring.
In studies of chloro-substituted pyrazin-2-amine complexes with copper(I) bromide, it has been observed that the position of the chloro substituent dictates the coordination mode. mdpi.comjyu.fi For instance, the absence of a substituent at the C6 position generally favors a monodentate coordination through the N1 atom. mdpi.comjyu.fi This leaves the N4 atom and the amino group available for hydrogen bonding, which plays a pivotal role in the assembly of the supramolecular structure. When the C6 position is substituted, a μ2-N,N' bridging mode can be adopted, leading to the formation of one-dimensional (1D) or two-dimensional (2D) polymeric structures. mdpi.comjyu.fi
For this compound, it is anticipated that the N-ethyl group will introduce steric hindrance that could influence the coordination preference. The electronic effect of the bromine atom at the 5-position is also a significant factor. In related systems, such as with 2-amino-5-bromopyrazine (B17997), the ligand has been shown to coordinate to metal centers, participating in the formation of coordination polymers. oup.com In a complex with iron(II) and copper(I), 2-bromopyrazine (B1269915) acts as a bridging ligand, coordinating through its nitrogen atoms to form a bimetallic metal-organic framework. iucr.org
Table 1: Coordination Modes of Substituted Pyrazin-2-amines in Copper(I) Bromide Complexes
| Ligand | Substituent Position(s) | Observed Coordination Mode | Resulting Structure | Reference |
| 3-chloro-pyrazin-2-amine | 3-Cl | Monodentate (N1) | 1D polymeric chains | mdpi.comjyu.fi |
| 5-chloro-pyrazin-2-amine | 5-Cl | Monodentate (N1) or μ2-N,N' bridging | 1D or 2D polymeric structures | mdpi.comjyu.fi |
| 6-chloro-pyrazin-2-amine | 6-Cl | μ2-N,N' bridging | Polymeric structures | mdpi.comjyu.fi |
| 3,5-dichloro-pyrazin-2-amine | 3,5-Cl | Monodentate (N1) | 1D polymeric chains | mdpi.comjyu.fi |
This table is generated based on data from studies on chloro-substituted pyrazin-2-amines and serves as an illustrative example of how substituents influence coordination behavior.
Non-covalent interactions, particularly hydrogen and halogen bonds, are instrumental in dictating the supramolecular assembly of coordination complexes involving pyrazin-2-amines. These interactions link the primary coordination units into higher-dimensional networks.
Hydrogen Bonding: The amino group of pyrazin-2-amines is a potent hydrogen bond donor. In the solid state, it readily forms intermolecular hydrogen bonds with suitable acceptors, such as the non-coordinating pyrazine nitrogen atom (N4) of an adjacent ligand or a halide anion from the metal salt. mdpi.comjyu.fi A common and robust hydrogen bonding motif observed in the crystal structures of aminopyrazine derivatives is the self-complementary dimerization through N-H···N interactions, described by the graph set notation R22(8). mdpi.com This "Watson-Crick-like" base pairing leads to the formation of linear chains or tapes. mdpi.com
In the context of this compound, the N-H proton of the ethylamino group is available for hydrogen bonding. It is expected to form similar intermolecular hydrogen bonds, influencing the packing of the coordination complexes. The presence of the ethyl group might introduce some steric constraints that could modify the geometry of these interactions compared to the unsubstituted amino group.
Halogen Bonding: The bromine atom at the 5-position of this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.orgsemanticscholar.org In the context of coordination polymers, halogen bonds can occur between the halogen atom of the ligand and another halogen (either on a neighboring ligand or a coordinated halide) or other Lewis basic sites. mdpi.comjyu.fi
Studies on chloro-substituted pyrazin-2-amine copper(I) bromide complexes have revealed the presence of cooperative C-Cl···Cl-C and C-Cl···Br-Cu halogen bonds. mdpi.comjyu.fi These interactions contribute to the stability of the extended polymeric structures. For this compound complexes, analogous C-Br···X (where X could be Br, another halogen, or another nucleophile) halogen bonds are anticipated. The strength and directionality of these bonds would be influenced by the electronic environment of the pyrazine ring and the nature of the metal complex. In co-crystallization studies, 2-amino-5-bromopyrazine has been shown to participate in halogen bonding with diiodotetrafluorobenzene, where the pyrazine nitrogen acts as the halogen bond acceptor. oup.comnih.gov
Table 2: Examples of Non-covalent Interactions in Halogenated Pyrazin-2-amine Metal Complexes
| Interaction Type | Donor | Acceptor | Distance (Å) / Angle (°) | Compound/Reference |
| Hydrogen Bond | N-H (amino) | N (pyrazine) | 2.138(5) Å / 160.1(3)° | 5-chloro-pyrazin-2-amine CuBr complex mdpi.com |
| Hydrogen Bond | N-H (amino) | N (pyrazine) | 2.219(11) Å / 177.7(8)° | 3,6-dichloro-pyrazin-2-amine CuBr complex mdpi.com |
| Halogen Bond | C-Cl | Br-Cu | 3.4178(14) - 3.582(15) Å | Chloro-substituted pyrazin-2-amine CuBr complexes mdpi.comjyu.fi |
| Halogen Bond | C-I | N (pyrazine) | - | 2-amino-5-bromopyrazine with 1,4-diiodotetrafluorobenzene (B1199613) oup.comnih.gov |
This table provides illustrative data from related systems to highlight the nature of hydrogen and halogen bonding in the solid state.
Theoretical and Computational Chemistry Studies
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure and frontier molecular orbitals (FMOs) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org
HOMO-LUMO Energy Gaps and Their Significance for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. irjweb.comresearchgate.net Theoretical calculations for pyrazine (B50134) derivatives have shown that the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrazine ring. researchgate.net For instance, the introduction of different functional groups can modulate the electronic properties and, consequently, the reactivity of the compound. researchgate.net
| Compound Family | Typical HOMO-LUMO Gap (eV) | Implication for Reactivity |
| Pyrazine Derivatives | 3.933 - 4.645 researchgate.net | Generally stable, with reactivity tunable by substituents. |
| General Organic Dyes | Varies widely | Can be engineered for specific applications by modifying the gap. nih.gov |
Electron Affinity and Ionization Energy Calculations
Electron affinity (EA) and ionization energy (IE) are fundamental electronic properties that can be determined from the energies of the frontier molecular orbitals. ajchem-a.com Ionization energy, the energy required to remove an electron, is related to the HOMO energy (I ≈ -E_HOMO). ajchem-a.com Electron affinity, the energy released when an electron is added, is related to the LUMO energy (A ≈ -E_LUMO). ajchem-a.com These values are crucial for understanding the electron-donating and electron-accepting capabilities of a molecule. youtube.com For pyrazine derivatives, these calculated parameters help in predicting their behavior in redox reactions and their potential as electron carriers in various applications. researchgate.net
Electrophilicity Index and Chemical Hardness/Softness
Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) provide further insights into the reactivity of a molecule. ajchem-a.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution and is calculated from the HOMO-LUMO gap (η = (E_LUMO - E_HOMO)/2). ajchem-a.com A harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.com Conversely, chemical softness is the reciprocal of hardness and indicates higher reactivity. irjweb.com The electrophilicity index measures the ability of a species to accept electrons. ajchem-a.com These parameters have been calculated for various pyrazine-based compounds to rationalize their reactivity and potential biological activity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. acs.org
Identification of Reactive Sites for Electrophilic and Nucleophilic Attack
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are likely sites for electrophilic attack. rsc.org These are often associated with electronegative atoms like nitrogen and oxygen. Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. rsc.org For pyrazine derivatives, the nitrogen atoms of the pyrazine ring and the bromine atom are expected to influence the MEP significantly. The nitrogen atoms generally exhibit negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms of the amino and ethyl groups would show positive potential. rsc.org Such analyses are crucial for understanding intermolecular interactions and predicting the course of chemical reactions.
Conformational Analysis and Intramolecular Interactions
Influence of Ethyl and Bromo Substituents on Molecular Geometry
The geometry of the pyrazine ring is significantly influenced by the electronic effects of its substituents. The parent pyrazine molecule is a planar, symmetrical heterocycle. semanticscholar.org The introduction of an electron-donating aminoethyl group at the C2 position and an electron-withdrawing bromine atom at the C5 position introduces asymmetry and alters the ring's geometry.
Computational studies, such as those using Density Functional Theory (DFT), predict these changes. The electron-donating –NHCH₂CH₃ group tends to increase the electron density in the ring, particularly at the ortho and para positions, which can lead to slight elongations of adjacent C-N and C-C bonds within the pyrazine core. Conversely, the electronegative bromine atom withdraws electron density, which can cause a shortening of the C-Br bond and adjacent C-N bonds.
Studies on substituted pyrazines have shown that electron-donating groups like ethyl and electron-withdrawing groups like bromo affect bond lengths and angles. semanticscholar.org The interplay of these two opposing electronic forces in 5-bromo-N-ethylpyrazin-2-amine results in a distorted ring geometry compared to the parent pyrazine. The planarity of the pyrazine ring itself is largely maintained, but the exocyclic atoms of the ethylamino group will have specific conformations to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for Substituted Pyrazines Note: This table is illustrative, based on general findings for substituted pyrazines, as specific computational data for this compound is not available.
| Parameter | Pyrazine (Reference) | Predicted Change in this compound | Reason |
|---|---|---|---|
| C2-N1 Bond Length | ~1.33 Å | Slight Elongation | Electron donation from the amino group |
| C5-C6 Bond Length | ~1.39 Å | Slight Shortening | Electron withdrawal by the bromo group |
| C-Br Bond Length | N/A | ~1.89 Å | Standard for bromo-aromatic compounds |
| Ring Planarity | Planar | Largely Planar | Aromatic system stability |
Non-Linear Optical (NLO) Properties Theoretical Prediction
Molecules with significant differences in electron distribution, often described as "push-pull" systems, are candidates for materials with non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for telecommunications and optical computing. The structure of this compound, featuring an electron-donating group (–NHCH₂CH₃) and an electron-withdrawing group (–Br) on a conjugated pyrazine ring, suggests potential NLO activity.
The key metric for molecular NLO activity is the first hyperpolarizability (β). Theoretical calculations, often performed using DFT, can predict this value. For a molecule like this compound, the NLO response arises from intramolecular charge transfer (ICT) from the donor (aminoethyl) to the acceptor (bromo) through the π-system of the pyrazine ring.
Computational studies on similar "push-pull" pyrazine and thienopyrazine systems have demonstrated this relationship. acs.org Increasing the electron-withdrawing strength of the acceptor and the electron-donating strength of the donor generally enhances the ICT, leading to a larger hyperpolarizability value. acs.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator. A smaller HOMO-LUMO gap typically correlates with a larger β value and thus greater NLO activity. semanticscholar.org In this compound, the HOMO is expected to be localized more on the electron-rich amino group and the pyrazine ring, while the LUMO would have significant contributions from the electron-deficient parts of the ring and the bromo substituent. acs.org This spatial separation facilitates the charge transfer upon excitation.
Table 2: Theoretical NLO Properties and Related Electronic Data Note: This table presents expected trends based on related pyrazine derivative studies.
| Compound | HOMO-LUMO Gap (E_gap) | First Hyperpolarizability (β) | Structure-NLO Relationship |
|---|---|---|---|
| Pyrazine | High | Low | No significant push-pull character. |
| 2-Aminopyrazine (B29847) | Medium | Moderate | Donating group introduces some charge asymmetry. |
| This compound | Expected to be relatively low | Expected to be significantly higher | Strong push-pull character from donor (amino) and acceptor (bromo) enhances ICT. acs.org |
Reaction Pathway and Transition State Calculations
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides deep mechanistic insights into how reactions proceed. For this compound, key reactions include its formation via amination and its subsequent use in substitution reactions.
The formation of this compound likely proceeds from a dihalopyrazine precursor. The substitution of a halogen on the pyrazine ring is generally considered to follow a nucleophilic aromatic substitution (SNAr) pathway. Computational studies on similar heterocyclic systems reveal that this often occurs via an addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer or σ-adduct. smolecule.com
For the synthesis of the title compound, the reaction would involve the nucleophilic attack of ethylamine (B1201723) on a precursor like 2,5-dibromopyrazine. Transition state calculations for such reactions on diazines show that the activation energy barrier is influenced by the stability of the σ-adduct intermediate. mdpi.com The electron-deficient nature of the pyrazine ring facilitates the initial nucleophilic attack.
When this compound itself acts as a substrate, the bromine atom can be replaced by another nucleophile. This is a common strategy in medicinal chemistry to build more complex molecules. The reaction pathway would again be an SNAr-type mechanism. Transition state calculations for the substitution of halogens on pyridine (B92270) and pyrazine rings by various nucleophiles have been performed. nih.gov These studies indicate that the energy barrier for the reaction depends on the nature of the nucleophile, the leaving group (in this case, bromide), and the solvent. The presence of the activating amino group can influence the regioselectivity and rate of the substitution.
Table 3: Calculated Parameters for a Representative SNAr Reaction on a Halopyrazine Note: This data is illustrative, based on computational studies of related systems, to show the type of information generated.
| Reaction Step | Species | Calculated Property | Significance |
|---|---|---|---|
| 1. Nucleophilic Attack | Transition State 1 (TS1) | Activation Energy (ΔG‡) | Rate-determining step for σ-adduct formation. mdpi.com |
| 2. Intermediate Formation | σ-adduct (Meisenheimer Complex) | Relative Energy | Stability of this intermediate influences the overall reaction feasibility. smolecule.com |
| 3. Leaving Group Departure | Transition State 2 (TS2) | Activation Energy (ΔG‡) | Energy barrier to re-aromatization and product formation. |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 5-bromo-N-ethylpyrazin-2-amine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.
Proton (¹H) and Carbon (¹³C) NMR spectra provide precise information about the electronic environment of each hydrogen and carbon atom in the molecule. The chemical shifts are influenced by the neighboring atoms and functional groups.
The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the ethyl group. The aromatic protons are expected to appear as singlets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine atom. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3-) group, which in turn will appear as a triplet.
In the ¹³C NMR spectrum, distinct signals for each carbon atom are observed. The carbon atoms of the pyrazine ring will resonate at different chemical shifts depending on their proximity to the bromine and amino substituents. The carbon atoms of the ethyl group will appear in the upfield region of the spectrum.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazine-H3 | ~8.0 | - |
| Pyrazine-H6 | ~8.0 | - |
| NH | Varies | - |
| CH₂ | ~3.5 (q) | ~37 |
| CH₃ | ~1.2 (t) | ~15 |
| Pyrazine-C2 | - | ~158 |
| Pyrazine-C3 | - | ~139 |
| Pyrazine-C5 | - | ~120 |
| Pyrazine-C6 | - | ~141 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would show correlations between the ethyl protons and their respective carbon atoms, as well as between the pyrazine protons and their corresponding ring carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable information for confirming the molecular structure. Common fragmentation pathways may include the loss of the ethyl group, the bromine atom, or cleavage of the pyrazine ring.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the ethyl group, C=N and C=C stretching vibrations of the pyrazine ring, and the C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.
Analysis of Characteristic Functional Group Vibrations
The infrared (IR) spectrum of this compound is characterized by vibrations corresponding to its distinct functional groups: the pyrazine ring, the secondary amine, the ethyl group, and the carbon-bromine bond. As a secondary amine, it is expected to show a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aromatic amine linkage is anticipated to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The aliphatic C-N stretch from the ethyl group would likely appear as a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
The pyrazine ring itself contributes to a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and ring breathing modes. The N-H wagging vibration for a secondary amine is typically a strong, broad band found between 910-665 cm⁻¹. orgchemboulder.com The presence of the bromine atom introduces a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350-3310 (weak) |
| N-H Wag | 910-665 (strong, broad) | |
| Aromatic C-N | C-N Stretch | 1335-1250 (strong) |
| Aliphatic C-N | C-N Stretch | 1250-1020 (medium to weak) |
| Pyrazine Ring | C-H Stretch | >3000 |
| C=C, C=N Stretch | ~1600-1400 | |
| Carbon-Bromine | C-Br Stretch | <700 |
X-ray Diffraction Studies
While specific X-ray diffraction data for this compound is not available in the public domain, general principles of molecular packing and intermolecular interactions for similar brominated heterocyclic compounds can be discussed.
Solid-State Molecular Conformation and Crystal Packing
The solid-state conformation of this compound would be determined by the spatial arrangement of the pyrazine ring and the N-ethylamino substituent. The planarity of the pyrazine ring is expected, with the ethyl group adopting a conformation that minimizes steric hindrance. In the solid state, molecules would pack in a manner that maximizes van der Waals forces and specific intermolecular interactions, leading to a stable crystal lattice. The packing efficiency would be influenced by the shape of the molecule and the nature of the intermolecular forces.
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
In the crystalline state, this compound is expected to exhibit several key intermolecular interactions. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are crucial in stabilizing the crystal structure.
5 Bromo N Ethylpyrazin 2 Amine As a Versatile Synthetic Building Block and Scaffold
Derivatization Strategies for Novel Pyrazine (B50134) Frameworks
Synthesis of Fused Heterocyclic Systems (e.g., Imidazopyrazines)
The construction of fused heterocyclic systems is a key strategy in the development of new chemical entities with unique properties. While specific examples detailing the synthesis of imidazopyrazines directly from 5-bromo-N-ethylpyrazin-2-amine are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest plausible routes. One common approach involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone, followed by cyclization.
In a hypothetical reaction, this compound could be reacted with a suitable α-haloketone (e.g., 2-bromoacetophenone) to form an intermediate, which upon heating, would be expected to undergo intramolecular cyclization to yield the corresponding imidazo[1,2-a]pyrazine (B1224502) derivative. The ethyl group on the exocyclic nitrogen would remain as a substituent on the resulting fused system. The reaction conditions for such transformations typically involve a solvent such as ethanol (B145695) or dimethylformamide (DMF) and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.
The general synthetic approach for related fused heterocyclic systems often involves multi-step sequences. For instance, the synthesis of novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been achieved through reactions proceeding by the mechanism of the "tert-amino effect," which involves the cyclization of derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-ones mdpi.com. While not a direct example, this illustrates the principle of intramolecular cyclization to form fused systems from appropriately substituted precursors.
Preparation of Substituted Pyrazine Analogs via Halogen Functionalization
The bromine atom at the 5-position of this compound is a key functional group that enables the synthesis of a wide variety of substituted pyrazine analogs. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling Reactions:
One of the most powerful methods for the functionalization of aryl halides is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the bromo-pyrazine with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester. This methodology has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a similar bromo-pyrazine derivative . In this reported synthesis, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various aryl/heteroaryl boronic acids/pinacol esters using a Pd(PPh₃)₄ catalyst and a base such as potassium phosphate (B84403) in a 1,4-dioxane (B91453)/water solvent system . By analogy, this compound could be expected to undergo similar Suzuki coupling reactions with a diverse range of boronic acids to introduce various aryl, heteroaryl, or alkyl substituents at the 5-position of the pyrazine ring.
| Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product (General Structure) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-phenyl-N-ethylpyrazin-2-amine |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 5-(thiophen-2-yl)-N-ethylpyrazin-2-amine |
| This compound | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-methyl-N-ethylpyrazin-2-amine |
Other Cross-Coupling Reactions:
Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions such as the Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could potentially be employed to further diversify the pyrazine scaffold. For instance, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent, while a Buchwald-Hartwig amination could be used to introduce a different amino group at the 5-position. The choice of reaction would depend on the desired substituent to be introduced.
Applications in Advanced Organic Synthesis
The structural features of this compound make it a valuable intermediate in the multi-step synthesis of more complex molecules and a potential precursor for the development of functional materials.
Role as an Intermediate in Multi-Step Synthesis of Complex Molecules
While specific, publicly documented total syntheses of complex natural products or pharmaceuticals that explicitly use this compound as an intermediate are scarce, its potential in this regard is significant. The pyrazine core is a common motif in many biologically active compounds, and the ability to introduce diverse substituents at the 5-position via the bromo group, as well as the potential for further reactions at the amino group, makes it a versatile building block.
In a hypothetical multi-step synthesis, the bromine atom could be replaced by a more complex fragment using a cross-coupling reaction in an early step. The ethylamino group could then be modified or used to direct further reactions on the pyrazine ring. For example, the amino group could be acylated, alkylated, or used to form part of a larger heterocyclic system. This step-wise elaboration of the molecule allows for the controlled construction of complex target structures. The pyrazine ring itself is relatively stable to many reaction conditions, which is a desirable characteristic for a scaffold in multi-step synthesis.
Precursor for the Synthesis of Functional Materials (e.g., Optoelectronic Materials)
Pyrazine derivatives have garnered significant interest as components of functional materials, particularly in the field of optoelectronics. The electron-deficient nature of the pyrazine ring makes it an excellent building block for materials with desirable electronic properties, such as those used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) .
This compound can serve as a precursor to such materials. The bromo-functionality allows for the incorporation of the pyrazine unit into larger π-conjugated systems through cross-coupling reactions. For example, a double Sonogashira or Suzuki coupling reaction with a suitable di-alkyne or di-boronic acid could lead to the formation of pyrazine-containing polymers or oligomers. The N-ethylamino group can influence the electronic properties of the resulting material by acting as an electron-donating group, thus creating a "push-pull" system within the molecule, which is a common design strategy for enhancing the performance of optoelectronic materials.
| Precursor | Reaction Type (Example) | Potential Functional Material | Potential Application |
| This compound | Sonogashira coupling with a di-alkyne | π-conjugated polymer | Organic solar cells, OFETs |
| This compound | Suzuki coupling with a di-boronic acid | Donor-acceptor copolymer | Organic light-emitting diodes |
While direct synthesis of optoelectronic materials from this compound is not explicitly reported, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives from 2,5-dibromo-3,6-dimethylpyrazine (B3046257) for use in OLEDs has been demonstrated rsc.orgresearchgate.net. This provides a strong precedent for the potential of similarly substituted pyrazines in this field.
Theoretical Considerations in Medicinal Chemistry Scaffold Design
The pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Many approved drugs contain a pyrazine ring, highlighting its importance in drug design mdpi.com. The design of new therapeutic agents often involves computational and theoretical studies to predict the properties and potential biological activity of novel compounds.
When considering this compound as a scaffold for medicinal chemistry, several theoretical aspects come into play:
Pharmacophore Modeling: The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The N-ethylamino group can act as a hydrogen bond donor and acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. These features can be incorporated into pharmacophore models to design molecules that fit into the active site of a target protein.
Structure-Activity Relationship (SAR) Studies: Theoretical calculations can be used to predict how changes in the structure of derivatives of this compound will affect their biological activity. For example, density functional theory (DFT) calculations can be used to determine the electronic properties of a series of analogs, which can then be correlated with their observed activity. Such studies have been performed on other pyrazine derivatives to understand their electronic and nonlinear optical properties .
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds based on the this compound scaffold. This allows for the early identification of potential liabilities and the prioritization of compounds for synthesis and biological testing.
The pyrazine scaffold's prevalence in biologically active compounds, including anticancer, diuretic, antidiabetic, and anti-inflammatory agents, underscores its value in drug discovery mdpi.com. Computational studies have shown common drug-target interactions related to biologically active pyrazines, further supporting the incorporation of this heterocycle into drug design campaigns mdpi.com. The derivatization potential of this compound makes it an attractive starting point for the generation of compound libraries for screening against various biological targets.
Exploration of Pyrazine Scaffolds in Drug Discovery Research (excluding clinical data)
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a significant scaffold in medicinal chemistry and drug discovery research. nih.govmdpi.com Its unique structural and electronic properties make it a versatile building block for the synthesis of novel therapeutic agents. Pyrazine-containing compounds exhibit a wide array of biological activities, which has led to their incorporation into numerous development pipelines. nih.govmdpi.com The utility of the pyrazine scaffold is highlighted by its presence in several clinically important drugs, demonstrating its role in addressing various diseases. nih.gov
In medicinal chemistry, the pyrazine nucleus is often used as a bioisostere for other aromatic rings like benzene, pyridine (B92270), and pyrimidine. pharmablock.com This substitution can favorably modulate a compound's physicochemical properties, such as solubility, metabolic stability, and pharmacokinetic profile, without compromising its biological activity. The electron-deficient nature of the pyrazine ring, coupled with its planarity, allows it to engage in specific interactions with biological targets. pharmablock.com
Research has shown that the pyrazine framework is a key component in compounds targeting a variety of biological systems. For instance, pyrazine derivatives have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antiparasitic agents. mdpi.com The structural diversity that can be achieved by substituting different functional groups onto the pyrazine core allows for the fine-tuning of pharmacological activity and selectivity. This adaptability makes the pyrazine scaffold a privileged structure in the design of new chemical entities (NCEs) for therapeutic intervention. researchgate.net
| Pyrazine-Containing Drug Class | Therapeutic Area of Research | Reference Example |
|---|---|---|
| Proteasome Inhibitors | Oncology | Bortezomib nih.gov |
| Diuretics | Cardiovascular | Amiloride nih.gov |
| Antitubercular Agents | Infectious Diseases | Pyrazinamide nih.gov |
| HCV Protease Inhibitors | Antiviral | Paritaprevir nih.gov |
Structure-Reactivity Relationship (SAR) Studies in Theoretical Biological Contexts (mechanistic predictions, not in vivo results)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, SAR studies provide critical insights into the molecular features required for target interaction and efficacy. These investigations often involve systematic modifications of the pyrazine core and its substituents to map the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal biological activity.
Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the activity of novel pyrazine derivatives. nih.gov These models correlate variations in molecular descriptors (e.g., electronic properties, hydrophobicity, and steric parameters) with changes in biological response. For example, studies on pyrazine-1,3,4-oxadiazole hybrids have explored how the introduction of electron-withdrawing or electron-donating groups on the pyrazine ring affects their predicted antitubercular activity. researchgate.net Such analyses help in predicting the mechanistic basis of action by identifying key structural motifs that govern molecular interactions.
In the context of neuropeptide S (NPS) receptor antagonists, SAR studies on oxazolo[3,4-a]pyrazine derivatives have been conducted to understand the structural requirements for receptor binding. acs.orgnih.gov By synthesizing and evaluating a series of analogs with different substitutions, researchers can deduce the importance of specific functional groups and their positions on the scaffold for achieving high-affinity binding. acs.org For instance, the introduction of a guanidine (B92328) moiety in one study led to a compound with significantly improved in vitro potency, providing a theoretical model for the interaction between the ligand and the receptor's binding pocket. acs.orgnih.gov These studies are crucial for the rational design of more potent and selective compounds, guiding synthetic efforts toward molecules with optimized, predicted biological functions.
| Structural Modification on Pyrazine Scaffold | Predicted Biological Effect | Theoretical Context/Target |
|---|---|---|
| Addition of electron-withdrawing groups | Modulation of electronic distribution, potentially enhancing binding affinity | Enzyme Inhibition (e.g., antitubercular targets) researchgate.net |
| Introduction of bulky substituents | Steric hindrance or improved hydrophobic interactions | Receptor Antagonism (e.g., NPSR) acs.org |
| Variation of linker length/composition | Altered spatial orientation for optimal target engagement | Kinase Inhibition acs.org |
| Bioisosteric replacement of functional groups | Improved physicochemical properties and target interaction | General Drug Design pharmablock.com |
Design of Ligands for Protein-Ligand Interaction Studies (computational/binding mechanisms, not clinical)
The design of ligands for specific protein targets is a cornerstone of modern drug discovery, and computational methods play a pivotal role in this process. For pyrazine-based ligands, molecular modeling and docking studies are instrumental in predicting and understanding their binding mechanisms at the atomic level. The pyrazine scaffold's nitrogen atoms are key features in these interactions, often acting as hydrogen bond acceptors. pharmablock.com
In the context of protein kinase inhibitors, for example, one of the pyrazine nitrogen atoms frequently forms a crucial hydrogen bond with an amino acid residue in the hinge region of the kinase's ATP-binding site. pharmablock.com This interaction is often a primary anchor for the ligand, and its strength and geometry are critical for inhibitory potency. Computational docking simulations can predict the binding pose of a pyrazine-containing ligand within the active site, providing hypotheses about key interactions that can be tested through chemical synthesis and in vitro assays. pharmablock.com
Furthermore, the principles of protein-ligand interactions, such as hydrogen bonds, salt bridges, and cation-π interactions, are fundamental to the design of effective pyrazine-based ligands. plos.org Quantum chemical methods can be used to calculate the energies of these interactions, offering a deeper understanding of the forces driving binding affinity. plos.org For instance, molecular modeling of pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors has been used to rationalize the observed SAR and to understand how different substituents contribute to binding affinity and selectivity. acs.org These computational approaches allow for the virtual screening of large compound libraries and the rational, structure-based design of novel ligands like this compound, optimizing their predicted interactions with a target protein before committing to resource-intensive chemical synthesis.
| Type of Interaction | Involved Moieties on Pyrazine Ligand | Potential Interacting Amino Acid Residue Types | Computational Method for Study |
|---|---|---|---|
| Hydrogen Bonding | Pyrazine Nitrogen Atoms | Amine/hydroxyl groups (e.g., Ser, Thr, Lys) pharmablock.com | Molecular Docking, Molecular Dynamics |
| Hydrophobic Interactions | Aromatic Ring System | Aliphatic/aromatic side chains (e.g., Leu, Val, Phe) | Molecular Docking, QSAR |
| Cation-π Interactions | Electron-rich Pyrazine Ring | Positively charged side chains (e.g., Lys, Arg) plos.org | Quantum Chemistry Calculations, Molecular Dynamics |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the widespread investigation and application of 5-bromo-N-ethylpyrazin-2-amine. Future research should focus on moving beyond traditional, multi-step syntheses towards more streamlined and atom-economical approaches. One promising avenue is the application of modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki cross-coupling, have been effectively used for the synthesis of various pyridine (B92270) derivatives and could be adapted for pyrazine (B50134) systems. mdpi.com The direct C-H amination of a suitable bromopyrazine precursor could also offer a more direct route to the target compound, minimizing the need for pre-functionalized starting materials. Furthermore, exploring flow chemistry for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety profiles.
| Potential Synthetic Strategy | Key Advantages | Relevant Precursors |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established methodology. | 2,5-dibromopyrazine, Ethylamine (B1201723) |
| Direct C-H Amination | Atom-economical, reduces synthetic steps. | 5-bromopyrazine, Ethylamine |
| Flow Chemistry Synthesis | Improved process control, scalability, and safety. | Various starting materials |
Deeper Computational Studies of Reaction Dynamics and Energetics
Computational chemistry offers a powerful tool to gain deeper insights into the reactivity and properties of this compound. Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of the molecule. mdpi.com This information is crucial for predicting its reactivity in various chemical transformations. For instance, computational modeling can help in understanding the regioselectivity of further substitutions on the pyrazine ring. Furthermore, quantum mechanical investigations can elucidate the reaction mechanisms of potential synthetic routes, helping to optimize reaction conditions by identifying transition states and calculating activation energies. Such studies have been successfully applied to understand the electronic and nonlinear optical properties of similar heterocyclic compounds. mdpi.com
Development of New Derivatization Strategies for Specific Functionalization
The bromine atom and the secondary amine group in this compound are ideal handles for a wide range of derivatization reactions, allowing for the synthesis of a library of novel compounds with diverse functionalities. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups. The N-ethylamino group can be acylated, alkylated, or used as a directing group for further reactions on the pyrazine ring. The development of selective derivatization strategies will be key to exploring the structure-activity relationships of its derivatives for potential applications in drug discovery and materials science. Chemical derivatization has been shown to be a valuable technique for the quantitative evaluation of chemical analytes with polar functional groups. researchgate.net
| Functional Group | Potential Derivatization Reactions | Introduced Functionality |
| Bromine Atom | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl, Alkynyl, Amino groups |
| N-ethylamino Group | Acylation, Alkylation, Sulfonylation | Amides, Tertiary amines, Sulfonamides |
Investigation of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction kinetics, the application of advanced spectroscopic techniques for real-time monitoring is essential. Techniques such as in-line Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as a reaction progresses. mdpi.com Fluorescence spectroscopy could also be a cost-effective and highly sensitive method for in-situ monitoring, particularly if any of the reactants or products are fluorescent. mdpi.com This real-time data allows for precise control over reaction parameters, leading to improved yields and purity.
Potential as a Model System for Heterocyclic Reactivity Studies
Heterocyclic compounds are fundamental building blocks in many areas of chemistry and biology. libretexts.org The presence of both an electron-withdrawing pyrazine ring and an electron-donating amino group, along with a reactive bromine atom, makes this compound an excellent model system for studying the interplay of electronic effects in heterocyclic reactivity. Systematic studies on the kinetics and mechanisms of various reactions involving this compound can provide fundamental insights that are applicable to a broader range of heterocyclic systems. For example, investigating the relative reactivity of the different positions on the pyrazine ring towards electrophilic or nucleophilic attack can contribute to a more comprehensive understanding of pyrazine chemistry in general.
Q & A
What are the established synthetic routes for 5-bromo-N-ethylpyrazin-2-amine, and how do reaction conditions influence yield and purity?
Basic:
The synthesis typically involves bromination of pyrazin-2-amine derivatives followed by N-ethylation. A common method uses palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromine atom, followed by alkylation with ethyl bromide in the presence of a base like K₂CO₃ in DMF under reflux . Optimizing solvent polarity and reaction time is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while controlled temperatures (60–80°C) minimize side reactions.
Advanced:
Recent studies highlight divergent pathways depending on the order of bromination and alkylation. For example, pre-bromination of the pyrazine core before N-ethylation reduces steric hindrance, improving yields (~75–85%) compared to post-bromination (~60–70%) . Kinetic studies using in-situ NMR reveal that excess ethylating agents (>1.5 eq.) suppress diethylation byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential for isolating high-purity (>98%) product .
How can researchers resolve contradictions in reported spectral data (e.g., NMR, XRD) for this compound?
Basic:
Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. For example, the NH proton in DMSO-d₆ appears downfield (δ 8.2–8.5 ppm) due to hydrogen bonding, whereas in CDCl₃, it may split or broaden . Cross-validate data with computational tools (e.g., ACD/Labs NMR Predictor) and reference databases (PubChem, Cambridge Structural Database).
Advanced:
X-ray crystallography (e.g., SHELX ) provides definitive structural confirmation. In a recent study, the dihedral angle between the pyrazine ring and ethyl group was 4.5°, explaining steric effects on reactivity . For amorphous samples, dynamic NMR or variable-temperature studies can resolve peak splitting caused by rotational isomerism. Discrepancies in melting points (e.g., 104–105°C vs. 108–110°C) may reflect polymorphism, which can be assessed via differential scanning calorimetry (DSC) .
What are the key applications of this compound in drug discovery?
Basic:
This compound serves as a versatile intermediate in medicinal chemistry. Its bromine atom enables cross-coupling reactions (e.g., Buchwald-Hartwig amination) to generate libraries of aryl- or heteroaryl-modified pyrazines for kinase inhibitor screening . The ethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted candidates.
Advanced:
In targeted cancer therapies, it is used to synthesize dual EGFR/HER2 inhibitors. A 2024 study demonstrated that substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) increased selectivity for HER2 by 12-fold . Computational docking (AutoDock Vina) and MD simulations further optimize binding to hydrophobic kinase pockets .
How do reaction mechanisms differ between this compound and its structural analogs (e.g., 5-bromo-N-methylpyrazin-2-amine)?
Basic:
The ethyl group introduces steric effects that slow nucleophilic aromatic substitution (SNAr) compared to methyl analogs. For example, reaction with piperidine in DMF at 100°C proceeds at half the rate (k = 0.032 min⁻¹ vs. 0.067 min⁻¹ for methyl) .
Advanced:
DFT calculations (Gaussian 16) reveal that the ethyl group increases the activation energy for SNAr by 3.2 kcal/mol due to torsional strain in the transition state . Conversely, in radical bromination, the ethyl group stabilizes intermediates via hyperconjugation, accelerating bromine atom transfer (BAT) by 20% .
What methodologies are recommended for detecting and quantifying impurities in this compound?
Basic:
HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) identifies common impurities like diethylated byproducts (m/z 283.1) or debrominated derivatives (m/z 203.0). Limit of detection (LOD) is typically 0.1% .
Advanced:
For nitrosamine risk assessment (per EMA guidelines ), employ LC-HRMS with a Q-TOF analyzer. Use isotopically labeled internal standards (e.g., ¹⁵N-ethyl) to quantify trace impurities (<10 ppb). Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways, with oxidation at the ethylamine moiety being predominant .
How can computational tools aid in the retrosynthetic planning of this compound derivatives?
Advanced:
Leverage AI-driven platforms (e.g., Pistachio, Reaxys) for one-step disconnections. For example, retrosynthetic analysis using Template_relevance Reaxys identifies 2-amino-5-bromopyrazine and ethyl iodide as precursors with 89% route feasibility . Quantum mechanical calculations (e.g., DFT for transition state modeling) optimize Suzuki coupling steps by predicting regioselectivity in polybrominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
